molecular formula C10H22BNO2 B1395963 2-Hexyl-1,3,6,2-dioxazaborocane CAS No. 96472-47-8

2-Hexyl-1,3,6,2-dioxazaborocane

Cat. No. B1395963
CAS RN: 96472-47-8
M. Wt: 199.1 g/mol
InChI Key: PVDFIELIQQRDBY-UHFFFAOYSA-N
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Description

2-Hexyl-1,3,6,2-dioxazaborocane is a chemical compound with the molecular formula C10H22BNO2 . It is also known by other names such as 1-Hexaneboronic acid, cyclic iminodiethylene ester, and N-HEXYLBORONIC ACID DIETHANOLAMINE ESTER .


Molecular Structure Analysis

The molecular structure of this compound includes a boron atom, nitrogen atom, and two oxygen atoms forming a cyclic structure with hexyl (C6H13) as a side chain . The InChI representation of the molecule is InChI=1S/C10H22BNO2/c1-2-3-4-5-6-11-13-9-7-12-8-10-14-11/h12H,2-10H2,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 199.10 g/mol . It has one hydrogen bond donor, three hydrogen bond acceptors, and five rotatable bonds . Its exact mass and monoisotopic mass are both 199.1743591 g/mol . The topological polar surface area is 30.5 Ų . The compound has a complexity of 127 .

Scientific Research Applications

Synthesis and Structural Applications

  • Synthesis of New Dioxazaborocanes: 2-Hexyl-1,3,6,2-dioxazaborocane derivatives were synthesized for potential use in creating germanium derivatives. These new borocanes can be used for the synthesis of corresponding germanium derivatives, as demonstrated by the reaction of compound 6 in the study. The boron-nitrogen distances in these complexes provide evidence for the B←N transannular interaction, a unique structural feature of these compounds (Lermontova et al., 2008).

Chemical Transformations and Reactivity

  • Ortho-Functionalization of Arylboronic Acids: this compound, when used in its ortho-lithiated derivative form, facilitates the synthesis of various ortho-functionalized arylboronic acids and related compounds. This approach offers a pathway to synthesize ortho-functionalized arylboronic acids and 1,3-dihydro-1-hydroxybenzo[c][2,1]oxaboroles (Da̧browski et al., 2007).

Sensor and Detection Applications

  • Fluorescent Detection of Hydrogen Peroxide: A derivative of this compound, specifically 6-(anthracen-9-ylmethyl)-2-phenyl-1,3,6,2-dioxazaborocane, has been used as a fluorescent sensor for the detection of hydrogen peroxide and peroxide-based explosives compounds (Frenois et al., 2016).

Lubricant and Surface Coating Applications

  • Use in Lubricants: Novel borate esters, including this compound derivatives, were synthesized and tested as anti-wear and extreme pressure additives in rapeseed oil. These esters form protective films on surfaces, suggesting their potential as efficient lubricants (Yan et al., 2014).

Polymer Modification and Functionalization

  • Functionalization of Epoxy Resins: Amine-cured epoxy resins were functionalized using dioxazaborocane (DOAB) formation between diethanolamine units in the resins and boronic acid modifiers. This approach offers new possibilities for the application of dynamic DOAB formation in the functionalization of amine-cured epoxy resins (Ito et al., 2020).

Mechanism of Action

Target of Action

It’s known that this compound belongs to the class of organoboron compounds , which are often used in organic synthesis and medicinal chemistry due to their ability to form stable covalent bonds with a variety of biological targets.

Mode of Action

The presence of the b←n transannular interaction in these compounds has been confirmed . This interaction could potentially influence the compound’s interaction with its targets.

Biochemical Analysis

Biochemical Properties

2-Hexyl-1,3,6,2-dioxazaborocane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The boron atom in its structure can form stable complexes with biomolecules, influencing their activity. For instance, this compound can interact with enzymes that have active sites containing nucleophilic groups, such as hydroxyl or amino groups. These interactions can lead to enzyme inhibition or activation, depending on the nature of the enzyme and the specific biochemical context .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may affect the activity of kinases and phosphatases, which are crucial for cell signaling. Additionally, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the binding interaction with biomolecules, such as proteins and nucleic acids. The boron atom in this compound can form covalent bonds with nucleophilic groups in these biomolecules, leading to changes in their structure and function. This compound can also inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity. These effects are often dependent on the concentration and duration of exposure to the compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity or modulating gene expression. At high doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and potential cytotoxicity. Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular function .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play crucial roles in cellular metabolism. This compound can influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis, the citric acid cycle, and fatty acid metabolism. Additionally, this compound can affect metabolite levels by altering the balance between anabolic and catabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For example, this compound may bind to transport proteins that direct it to the nucleus, where it can interact with DNA and regulatory proteins. The distribution of this compound within tissues is also influenced by its affinity for specific cell types and extracellular matrix components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its presence in the nucleus can affect gene expression and chromatin structure .

properties

IUPAC Name

2-hexyl-1,3,6,2-dioxazaborocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22BNO2/c1-2-3-4-5-6-11-13-9-7-12-8-10-14-11/h12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDFIELIQQRDBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCNCCO1)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716968
Record name 2-Hexyl-1,3,6,2-dioxazaborocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

96472-47-8
Record name 2-Hexyl-1,3,6,2-dioxazaborocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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